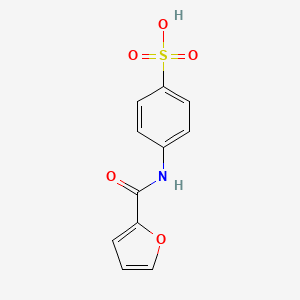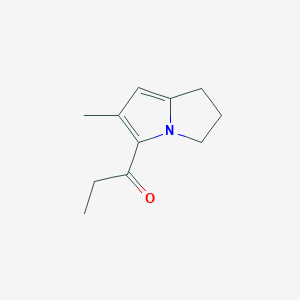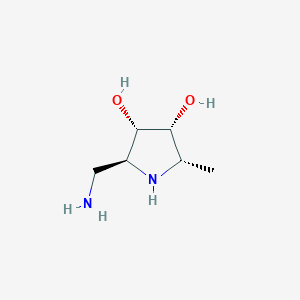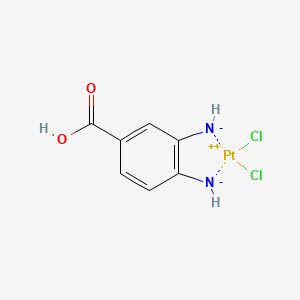![molecular formula C9H4F5NO2 B12874804 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)
2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole is an organic compound known for its unique chemical structure and properties. This compound features a benzo[d]oxazole core substituted with difluoromethyl and trifluoromethoxy groups, which contribute to its distinct reactivity and applications in various fields.
Méthodes De Préparation
The synthesis of 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole involves several steps, typically starting with the preparation of the benzo[d]oxazole core. One common method includes the reaction of 2-aminophenol with a suitable aldehyde to form the oxazole ring.
Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques to isolate the desired product efficiently .
Analyse Des Réactions Chimiques
2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the difluoromethyl and trifluoromethoxy groups can be replaced or modified under suitable conditions
Common reagents used in these reactions include halides, acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Applications De Recherche Scientifique
2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and trifluoromethoxy groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to the inhibition or activation of specific enzymes, influencing various cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole include other fluorinated benzo[d]oxazole derivatives, such as:
- 2-(Trifluoromethyl)benzo[d]oxazole
- 2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole
- 2-(Trifluoromethoxy)benzo[d]oxazole
These compounds share structural similarities but differ in the position and type of fluorinated substituents. The unique combination of difluoromethyl and trifluoromethoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H4F5NO2 |
|---|---|
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
2-(difluoromethyl)-6-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO2/c10-7(11)8-15-5-2-1-4(3-6(5)16-8)17-9(12,13)14/h1-3,7H |
Clé InChI |
ZHXYIRNDYUDCRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



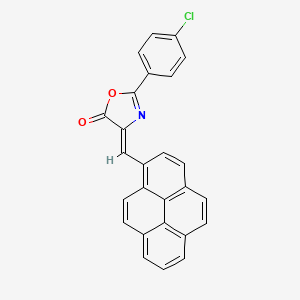
![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)
![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)

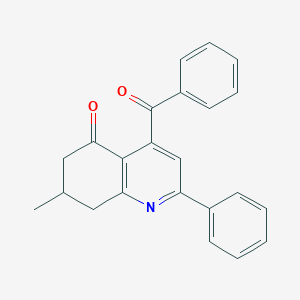

![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
